![molecular formula C8H14ClNO B2580811 Hidrocloruro de 2-Azabiciclo[3.3.1]nonan-8-ona CAS No. 2155855-17-5](/img/structure/B2580811.png)

Hidrocloruro de 2-Azabiciclo[3.3.1]nonan-8-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

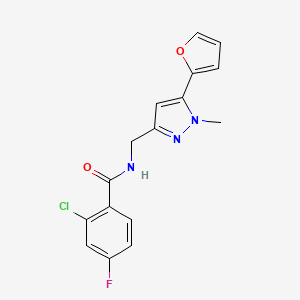

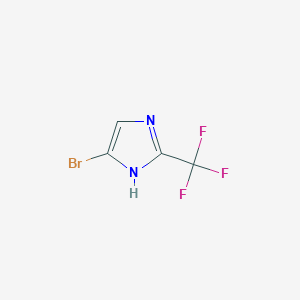

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is a chemical compound that is part of the family of tropane alkaloids . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .

Synthesis Analysis

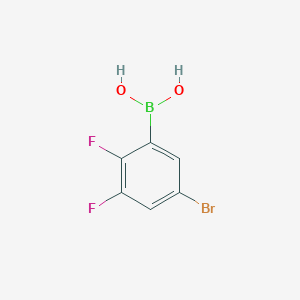

The synthesis of 2-azabicyclo[3.3.1]nonanes has been a subject of research, focusing on synthetic studies of the macrocyclic diamine alkaloids . The synthesis commenced with the stereoselective connection of functionalized units . The N,O-acetal moiety was activated with boron trichloride in the presence of a bulky base, 2,6-di-tert-butyl-4-methylpyridine, to generate sulfonyliminium ion, which was intramolecularly attacked by the silyl enolate to afford product containing a 2-azabicylo[3.3.1]nonane .Molecular Structure Analysis

The core of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is composed of a 2-azabicyclo[3.3.1]nonane and an additional N-heterocycle . The InChI code for this compound is 1S/C8H15N.ClH/c1-2-7-4-5-9-8 (3-1)6-7;/h7-9H,1-6H2;1H .Chemical Reactions Analysis

The key reactions used to construct the 2-azabicyclo[3.3.1]nonanes as well as related transformations are described in various studies . The N,O-acetal moiety in the compound was activated with boron trichloride in the presence of a bulky base, 2,6-di-tert-butyl-4-methylpyridine, to generate sulfonyliminium ion, which was intramolecularly attacked by the silyl enolate to afford product containing a 2-azabicylo[3.3.1]nonane .Physical and Chemical Properties Analysis

The molecular weight of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is 161.67 . It is a powder with a melting point of 287-289 .Aplicaciones Científicas De Investigación

Síntesis de alcaloides de tropano

El hidrocloruro de 2-Azabiciclo[3.3.1]nonan-8-ona se utiliza en la construcción enantioselectiva del andamiaje de 8-azabiciclo[3.2.1]octano, que es el núcleo central de la familia de alcaloides de tropano . Estos alcaloides presentan una amplia gama de interesantes actividades biológicas .

Descubrimiento de fármacos

Los 2-Azabiciclo[3.2.1]octanos, incluido el this compound, son heterociclos que contienen nitrógeno con un potencial significativo en el campo del descubrimiento de fármacos . Este núcleo se ha aplicado como intermedio sintético clave en varias síntesis totales .

Valorización de la biomasa

En el campo de la química verde, el this compound se puede utilizar en la valorización de compuestos derivados de la biomasa a través de transformaciones fotoquímicas .

Reacciones catalizadas por paladio

Este compuesto también se utiliza en reacciones catalizadas por paladio de aziridinas , que son importantes en la síntesis de diversos productos farmacéuticos y naturales.

Síntesis de alcaloides tipo citisina

El interés de la comunidad científica en el this compound se disparó después de que el grupo de Massiot reportara una serie de alcaloides tipo citisina estructuralmente relacionados de las raíces y tallos de Ormosia hosier .

Reacción asimétrica de Rautenstrauch

El paso clave en la síntesis de varias moléculas diana, una reacción asimétrica catalítica de Rautenstrauch, se aplicó a este compuesto, proporcionando productos intermedios con buen enantiocontrol .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the compound is structurally related to the family of tropane alkaloids , which have a wide array of interesting biological activities .

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with biological targets in a similar manner.

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways .

Result of Action

Given its structural similarity to tropane alkaloids , it may have similar effects.

Análisis Bioquímico

Biochemical Properties

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The interaction between 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic processes. Additionally, this compound has been shown to bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Furthermore, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, including enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties, potentially leading to changes in the observed effects on cellular function. Long-term studies have shown that 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can have sustained effects on cellular processes, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These enzymes play a critical role in the metabolism of various substances, including drugs and endogenous compounds. The interaction between 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride and these enzymes can influence metabolic flux and the levels of specific metabolites . Additionally, this compound may interact with cofactors required for enzyme activity, further affecting metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to transport proteins can facilitate the movement of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

2-azabicyclo[3.3.1]nonan-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYSOLBVTJBUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CC1CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)

![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2580737.png)

![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)